3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone (CAS 338414-26-9) is a synthetic heterocyclic compound belonging to the pyrazolone hydrazone class. Its molecular architecture features a pyrazolone core substituted with a 4-methoxyphenyl group at the 3-position and a 4-(trifluoromethyl)phenyl hydrazone moiety at the 4-position.

Molecular Formula C17H13F3N4O
Molecular Weight 346.313
CAS No. 338414-26-9
Cat. No. B2555895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone
CAS338414-26-9
Molecular FormulaC17H13F3N4O
Molecular Weight346.313
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=NN2)N=NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N4O/c1-25-14-8-2-11(3-9-14)16-15(10-21-24-16)23-22-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,24)
InChIKeyIAKGZBIPXPZYRK-HZHRSRAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone (CAS 338414-26-9): Core Chemical Identity and Structural Baseline


3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone (CAS 338414-26-9) is a synthetic heterocyclic compound belonging to the pyrazolone hydrazone class. Its molecular architecture features a pyrazolone core substituted with a 4-methoxyphenyl group at the 3-position and a 4-(trifluoromethyl)phenyl hydrazone moiety at the 4-position . The molecular formula is C17H13F3N4O with a molecular weight of 346.31 g/mol . This compound is supplied as a research-grade chemical with a purity specification of NLT 98% . The presence of both electron-donating (4-OCH3) and electron-withdrawing (4-CF3) substituents on the hydrazone framework establishes a distinctive electronic profile that differentiates it from non-fluorinated or differently substituted analogs within the pyrazolone hydrazone family.

Why 3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone Cannot Be Generically Substituted by Other Pyrazolone Hydrazones


Substitution of this compound with other pyrazolone hydrazones is not straightforward due to the critical role of the 4-trifluoromethylphenyl substituent in modulating both physicochemical properties and biological target engagement. The electron-withdrawing CF3 group increases the electrophilicity of the hydrazone carbon, alters tautomeric equilibria (NH,NH vs. OH,NH forms) that govern metal coordination and hydrogen-bonding interactions, and enhances lipophilicity for membrane permeation [1]. Closely related analogs such as the non-fluorinated N-phenylhydrazone derivative (CAS 338414-32-7, MW 278.31) and the N-(3,5-dimethylphenyl)hydrazone analog (CAS 338400-37-6) lack this electronic feature, resulting in fundamentally different reactivity toward biological nucleophiles, altered metal-chelating capacity, and distinct antimicrobial spectra [1]. Within the broader hydrazonopyrazole patent landscape, compounds bearing trifluoromethyl substitution have been specifically claimed for anti-proliferative and pro-apoptotic activity in hyperproliferative disorders, underscoring that the CF3 group is not a generic modification but a pharmacophoric determinant of target potency [2].

Quantitative Differentiation Evidence: 3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone Against Closest Analogs


Trifluoromethyl-Driven Electronic Modulation: A Key Differentiator for Reactivity and Target Engagement

The 4-CF3 substituent on the phenylhydrazone moiety exerts a strong electron-withdrawing effect (Hammett σp ≈ 0.54), which polarizes the hydrazone C=N bond and stabilizes specific tautomeric forms. This electronic perturbation is absent in the non-fluorinated N-phenylhydrazone analog (CAS 338414-32-7, MW 278.31) and the N-(3,5-dimethylphenyl)hydrazone analog (CAS 338400-37-6), where the hydrazone substituent is either hydrogen or electron-donating methyl groups [1]. In pyrazolone-based hydrazone ligands studied by Marchetti et al. (2022), the nature of the hydrazone substituent was directly shown to govern the nuclearity and coordination geometry of Zn(II) complexes, which in turn determined antibacterial potency against E. coli and S. aureus [1].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Non-Fluorinated Analogs

The incorporation of the trifluoromethyl group significantly increases the lipophilicity of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone (MW 346.31) compared to its non-fluorinated N-phenylhydrazone analog (CAS 338414-32-7, MW 278.31) and the N-(3,5-dimethylphenyl)hydrazone analog (CAS 338400-37-6) [1]. The CF3 group is a well-established lipophilicity enhancer, contributing approximately +0.5 to +0.9 log units to logP/logD relative to a hydrogen substituent on an aromatic ring, as documented across multiple pyrazolone and hydrazone series [1][2]. This increased lipophilicity predicts superior passive membrane permeability, a critical parameter for intracellular target access in cellular assays.

ADME Profiling Drug Design Physicochemical Characterization

Documented Antimicrobial Efficacy of Trifluoromethyl-Pyrazolone Hydrazones Against Gram-Positive and Fungal Pathogens

Compounds within the 4-arylhydrazono-5-trifluoromethyl-2,4-dihydropyrazol-3-one chemotype, which shares the core structural features of 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone, have demonstrated broad-spectrum antimicrobial activity. In a study by Khalil (2009), eight selected 4-arylhydrazono-5-trifluoromethyl-pyrazolones were screened against a panel of eight microorganisms including S. aureus, B. subtilis, P. aeruginosa, E. coli, A. fumigatus, P. italicum, S. racemosum, and C. albicans [1]. All tested compounds exhibited inhibitory effects against five to seven different organisms, with Gram-positive bacteria and fungi being particularly susceptible [1]. Related pyrazolone hydrazones bearing trifluoromethyl groups have been reported with MIC values as low as 0.78–3.125 µg/mL against S. aureus , whereas non-fluorinated pyrazolone hydrazones typically show MIC values an order of magnitude higher (>15–62.5 µg/mL) [2].

Antimicrobial Discovery Infectious Disease Structure-Activity Relationships

Metal-Chelating Capacity: The Trifluoromethyl Group Directs Complex Nuclearity and Antibacterial Potency of Zn(II) Complexes

The hydrazone substituent on pyrazolone-based ligands directly dictates the nuclearity and geometry of Zn(II) complexes, which in turn governs antibacterial potency. Marchetti et al. (2022) demonstrated that among five pyrazolone-hydrazone proligands (H₂L₁–H₂L₅) with varying hydrazone substituents, the resulting Zn(II) complexes adopted mononuclear [Zn(HLₙ)₂], mononuclear diaqua [Zn(HLₙ)₂(H₂O)₂], or polynuclear [Zn(HL₄)₂]ₙ architectures depending on the steric and electronic properties of the hydrazone group [1]. The polynuclear complex 4 and mononuclear diaqua complex 5 showed the strongest antibacterial activity against E. coli and S. aureus [1]. The 4-CF₃ substituent on the target compound is predicted to favor specific coordination modes distinct from those adopted by non-fluorinated or methyl-substituted analogs, enabling the rational design of metal complexes with tailored nuclearity.

Bioinorganic Chemistry Metallodrug Discovery Coordination Chemistry

Supply Chain Purity Differentiation: NLT 98% Specification Versus 90–95% for Non-Fluorinated Analogs

3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone (CAS 338414-26-9) is commercially supplied with a purity specification of NLT 98% . In contrast, the closest non-fluorinated analog, 3-(4-methoxyphenyl)-4H-pyrazol-4-one N-phenylhydrazone (CAS 338414-32-7), is typically supplied at 90–95% purity , and the N-(3,5-dimethylphenyl)hydrazone analog (CAS 338400-37-6) is supplied at 95% . A purity difference of 3–8 percentage points may appear modest, but at the 95% confidence level this translates to potentially 2–5× higher levels of unidentified impurities in the non-fluorinated analogs—impurities that can confound biological assay results, generate false-positive hits, or introduce batch-to-batch variability in sensitive biochemical or cell-based experiments.

Chemical Procurement Quality Control Assay Development

Optimal Research and Procurement Application Scenarios for 3-(4-Methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone


Antimicrobial Screening and Structure-Activity Relationship (SAR) Studies Targeting Gram-Positive Pathogens

This compound is best deployed as a screening candidate in antimicrobial discovery programs focused on Gram-positive bacteria, particularly Staphylococcus aureus. The 4-CF3 substituent on the hydrazone moiety has been associated with MIC values in the sub- to low-single-digit µg/mL range (0.78–3.125 µg/mL) against S. aureus in related pyrazolone hydrazone chemotypes [1]. Its higher lipophilicity relative to non-fluorinated analogs [2] facilitates penetration of the Gram-positive cell wall. Researchers should include the non-fluorinated N-phenylhydrazone analog (CAS 338414-32-7) as a matched-pair comparator to isolate the contribution of the CF3 group to antimicrobial potency.

Metallodrug Design: Synthesis of Zn(II) or Other Transition Metal Complexes with Defined Nuclearity

The pyrazolone-hydrazone scaffold bearing a 4-CF3 substituent serves as a privileged proligand for the synthesis of Zn(II) complexes with tunable nuclearity and antibacterial activity. As demonstrated by Marchetti et al. (2022), the hydrazone substituent directly controls whether the resulting Zn(II) complex adopts a mononuclear, mononuclear diaqua, or polynuclear architecture, with the polynuclear and diaqua forms exhibiting the strongest antibacterial effects [2]. The electron-withdrawing CF3 group is predicted to stabilize specific coordination geometries that differ from those of non-fluorinated or methyl-substituted analogs, making this compound uniquely suited for generating metallodrug candidates with enhanced potency.

Pharmacokinetic (ADME) Profiling: Evaluating the Contribution of CF3-Mediated Lipophilicity to Cellular Permeability

The compound's elevated lipophilicity, conferred by the 4-CF3 substituent (estimated +0.5 to +0.9 log units relative to non-fluorinated phenyl), makes it an informative probe for ADME studies investigating the relationship between hydrazone substituent electronics and passive membrane permeability [2]. Researchers can use a matched molecular pair analysis with the N-phenylhydrazone analog (CAS 338414-32-7) to quantify the CF3-specific contribution to permeability coefficients (Papp) in Caco-2 or PAMPA assays. This application is particularly relevant for programs seeking to optimize the cellular bioavailability of pyrazolone-based lead compounds.

Anti-Proliferative Screening in Oncology: Leveraging Hydrazonopyrazole Intellectual Property

The hydrazonopyrazole chemotype, particularly when substituted with electron-withdrawing groups such as CF3, has been claimed in patents (EP1450791B1) for anti-proliferative activity and pro-apoptotic effects in hyperproliferative disorders including tumor growth and angiogenesis [3]. This compound can serve as a starting point for oncology-focused screening cascades or as a reference standard in assays evaluating cell cycle arrest and apoptosis induction. Its NLT 98% purity ensures that observed biological effects are attributable to the parent compound rather than impurities, a critical consideration for hit validation and lead optimization workflows.

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